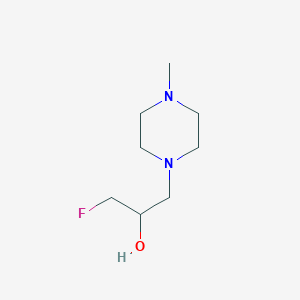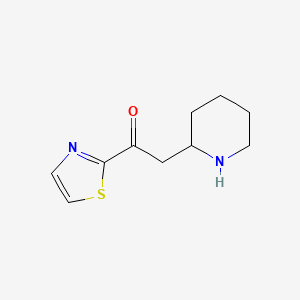
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12BrNS. It is a brominated aniline derivative, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a thiophen-3-ylmethyl group attached to the nitrogen atom of the aniline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:
Bromination: The starting material, 2-methylaniline, undergoes bromination to introduce a bromine atom at the 4-position.
N-Alkylation: The brominated intermediate is then subjected to N-alkylation with thiophen-3-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Heck Reaction: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between alkenes and aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Heck reactions can produce substituted alkenes .
Scientific Research Applications
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline can be compared with other similar compounds, such as:
2-bromo-4-methylaniline: This compound has a similar structure but lacks the thiophen-3-ylmethyl group.
4-bromo-N-(thiophen-2-ylmethyl)aniline: This compound differs in the position of the thiophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-6-11(13)2-3-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
NEZABTUBNAOHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296324.png)
![(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13296331.png)








![3-[(2-Bromocyclohexyl)oxy]oxetane](/img/structure/B13296396.png)
